molecular formula C21H15FN4O4S B2894380 N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide CAS No. 714247-04-8

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide

Cat. No. B2894380
CAS RN: 714247-04-8
M. Wt: 438.43
InChI Key: YSVYZZMJUNAQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide, also known as NBQX, is a selective antagonist of AMPA receptors. AMPA receptors are glutamate receptors that play a crucial role in the transmission of excitatory signals in the central nervous system. NBQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions.

Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential as an anticancer agent . The 1,3-benzodioxol-5-yl group is a common feature in molecules exhibiting anticancer properties . The quinoxaline moiety, when fused with heteroaryl groups, has shown promising results against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound’s ability to induce cell cycle arrest and apoptosis makes it a candidate for further research and optimization in anticancer drug development.

Antioxidant Properties

The presence of the 1,3-benzodioxol moiety also suggests that this compound may exhibit antioxidant properties . Compounds with this structure have been associated with a broad spectrum of biological activities, including antioxidant effects . This could be particularly useful in the development of treatments for oxidative stress-related diseases.

Tubulin Polymerization Inhibition

Given the structural similarity to known antitubulin agents, this compound may act as a microtubule-targeting agent , affecting tubulin polymerization . This mechanism is crucial in cancer therapy as it can lead to mitotic blockade and subsequent apoptosis of cancer cells.

Sedative Effects

Compounds containing the 1,3-benzodioxole structure have been reported to possess sedative effects . This suggests potential applications in the development of new sedatives or anxiolytic drugs.

Antimicrobial Activity

The 1,3-benzodioxol-5-yl group is known to contribute to antimicrobial activity . Therefore, this compound could be explored for its efficacy against various bacterial strains, potentially leading to new antibiotics .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. The compound “N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” should be stored in a dark place, in an inert atmosphere, at room temperature . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O4S/c22-13-5-8-15(9-6-13)31(27,28)26-21-20(24-16-3-1-2-4-17(16)25-21)23-14-7-10-18-19(11-14)30-12-29-18/h1-11H,12H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYZZMJUNAQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide

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